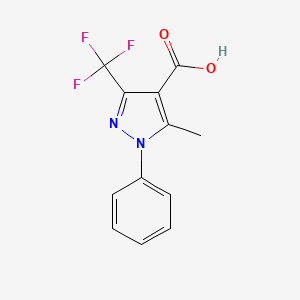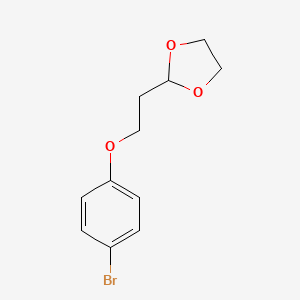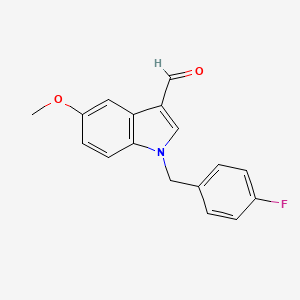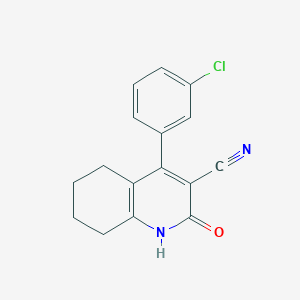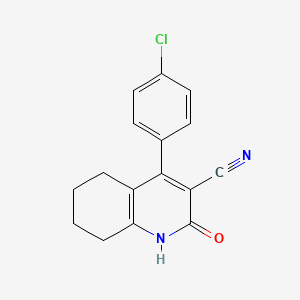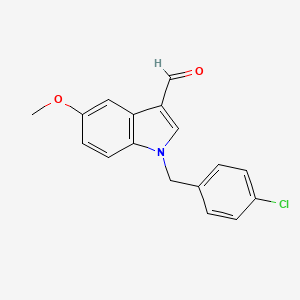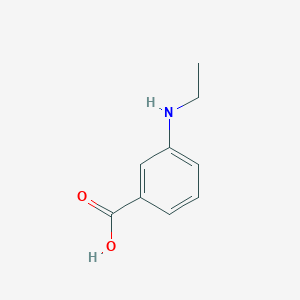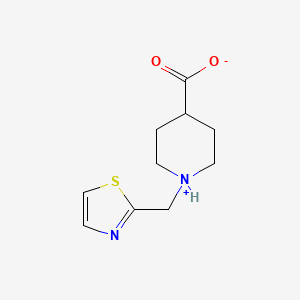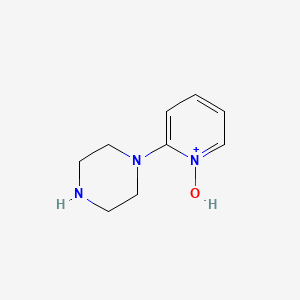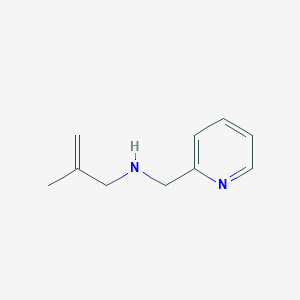![molecular formula C10H15NO2 B7847711 4-[2-(Dimethylamino)-1-hydroxyethyl]phenol](/img/structure/B7847711.png)
4-[2-(Dimethylamino)-1-hydroxyethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Dimethylamino)-1-hydroxyethyl]phenol is a chemical compound with significant applications in various fields such as organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its phenolic structure with a dimethylamino group attached to the ethyl chain, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of phenol with 2-dimethylaminoethanol under acidic or basic conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques are employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Dimethylamino)-1-hydroxyethyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, chromium(VI) compounds, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use strong acids or Lewis acids, while nucleophilic substitutions may involve strong bases.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenols.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenols.
Scientific Research Applications
4-[2-(Dimethylamino)-1-hydroxyethyl]phenol is widely used in scientific research due to its unique chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its applications include:
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates for various drugs.
Agrochemicals: Employed in the production of pesticides and herbicides.
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through its phenolic hydroxyl group, which can participate in hydrogen bonding and other interactions. The dimethylamino group enhances its reactivity and solubility, making it effective in various chemical processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes, receptors, and other biological molecules.
Comparison with Similar Compounds
4-[2-(Dimethylamino)-1-hydroxyethyl]phenol is similar to other phenolic compounds with different substituents on the phenyl ring. Some of these similar compounds include:
4-Dimethylaminophenol: Similar structure but without the ethyl chain.
4-(Dimethylamino)ethanol: Contains the dimethylamino group but lacks the phenolic hydroxyl group.
4-(Dimethylamino)benzoic acid: Contains a carboxylic acid group instead of the phenolic hydroxyl group.
Uniqueness: The presence of both the phenolic hydroxyl group and the dimethylamino group in this compound makes it unique compared to other similar compounds. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various industries.
Properties
IUPAC Name |
4-[2-(dimethylamino)-1-hydroxyethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11(2)7-10(13)8-3-5-9(12)6-4-8/h3-6,10,12-13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSYKJQBWJUMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
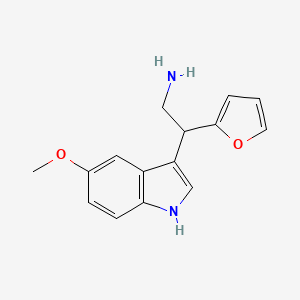
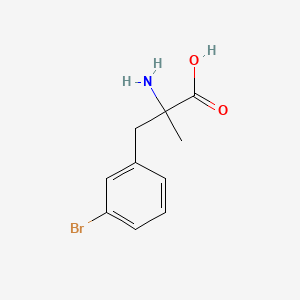
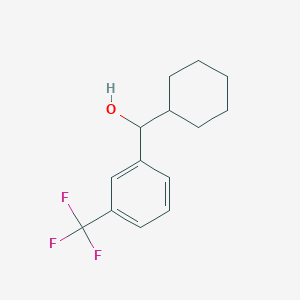
![2-[2-(2,6-Dichloro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847645.png)
